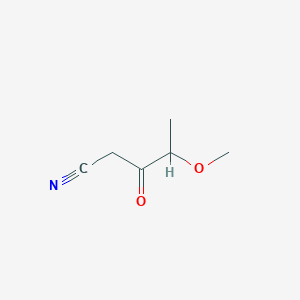

4-Methoxy-3-oxopentanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(9-2)6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHIRQWGZCPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 4-Methoxy-3-oxopentanenitrile

An In-depth Technical Guide to 4-Methoxy-3-oxopentanenitrile for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile β-Ketonitrile

This compound is a fascinating, though not widely documented, organic molecule that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its structure is characterized by three key functional groups: a nitrile, a ketone, and a methoxy group. This unique combination within a five-carbon backbone makes it a member of the β-ketonitrile class of compounds, which are renowned for their versatile reactivity.[1][2][3]

The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene group, making it a valuable precursor for a wide array of more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents.[2][3] This guide will provide a comprehensive overview of the structure, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1028843-13-1 |

| Canonical SMILES | COC(C)C(=O)CC#N |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 3 |

Synthesis and Characterization: From Precursors to Pure Compound

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient route can be designed based on well-established methods for the synthesis of β-ketonitriles.[4][5] The most common approach is a base-catalyzed condensation reaction, akin to a Claisen condensation, between an ester and a nitrile.[3]

A logical synthetic pathway would involve the condensation of methyl 2-methoxypropanoate with acetonitrile in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][5]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via base-catalyzed condensation.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, generalized protocol for the synthesis of β-ketonitriles that can be adapted for this compound.[5]

-

Preparation : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF).

-

Addition of Reactants : Add methyl 2-methoxypropanoate (1.0 equivalent) and acetonitrile (2.0 equivalents) to the solvent.

-

Base Addition : Cool the mixture in an ice bath and add potassium tert-butoxide (2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization

Confirmation of the structure of this compound would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the methoxy protons (~3.4 ppm)- Quartet for the methine proton (~3.8 ppm)- Doublet for the methyl protons adjacent to the methine (~1.3 ppm)- Singlet for the methylene protons between the carbonyls (~3.6 ppm) |

| ¹³C NMR | - Signal for the nitrile carbon (~115 ppm)- Signal for the ketone carbonyl carbon (~200 ppm)- Signals for the methoxy, methine, methyl, and methylene carbons |

| IR Spectroscopy | - Sharp, medium intensity peak for the C≡N stretch (~2250 cm⁻¹)- Strong, sharp peak for the C=O stretch (~1715 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (127.14 g/mol ) |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of its β-ketonitrile core.[1][6]

-

α-Methylene Acidity : The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. This allows for alkylation and acylation reactions at this position.

-

Nitrile Group Transformations : The nitrile group is a versatile functional handle. It can be:

-

Ketone Group Reactivity : The ketone carbonyl is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives.

This dual reactivity makes β-ketonitriles like this compound excellent precursors for a variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are common scaffolds in medicinal chemistry.[2]

Significance in Drug Discovery and Development

The incorporation of nitrile and methoxy groups into drug candidates is a well-established strategy in medicinal chemistry.[8][9] this compound, therefore, represents a building block that combines the beneficial properties of both.

The Role of the Nitrile Group

The nitrile group is present in over 30 approved pharmaceuticals.[8] Its utility stems from several key properties:

-

Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can improve a drug's pharmacokinetic profile.[10]

-

Polar Interactions : The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[11]

-

Bioisosterism : The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[11]

-

Improved Pharmacokinetics : The inclusion of a nitrile group can enhance solubility and lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The Role of the Methoxy Group

The methoxy group is also a common feature in many approved drugs, often influencing a molecule's biological activity and properties in profound ways.[9][12]

-

Enhanced Binding Affinity : The methoxy group can improve ligand-target binding through favorable steric and electronic interactions within a protein's binding pocket.[12]

-

Modulation of Physicochemical Properties : A methoxy group can improve a compound's solubility and permeability. When attached to an aromatic ring, it has a near-zero lipophilic contribution, which is advantageous for optimizing potency without increasing lipophilicity.[13]

-

Metabolic Blocking : By placing a methoxy group at a metabolically susceptible site, it is possible to block undesirable metabolic pathways and increase the drug's half-life.[11]

Table 3: Functional Group Contributions to Drug Design

| Functional Group | Key Roles and Advantages in Medicinal Chemistry |

| Nitrile (-C≡N) | - Enhances metabolic stability- Acts as a hydrogen bond acceptor- Serves as a bioisostere- Improves pharmacokinetic profile (ADME)[8][10][11] |

| Methoxy (-OCH₃) | - Improves ligand-target binding affinity- Modulates solubility and permeability- Can block metabolic sites- Low lipophilicity on aromatic systems[9][12][13] |

| β-Ketonitrile Scaffold | - Versatile precursor for heterocyclic synthesis- Activated methylene for further functionalization- Core structure for biologically active molecules[1][2] |

Conclusion

This compound stands as a promising, albeit under-explored, chemical entity. Its structure combines the proven benefits of the nitrile and methoxy groups with the versatile reactivity of the β-ketonitrile scaffold. For researchers and scientists in drug development, this molecule represents a valuable building block for the synthesis of novel compounds with potentially favorable biological and pharmacokinetic properties. The synthetic strategies and chemical principles outlined in this guide provide a solid foundation for leveraging the potential of this compound in the ongoing quest for new and improved therapeutics.

References

- The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. (n.d.). BenchChem. Retrieved January 20, 2026.

- The role of the methoxy group in approved drugs. (2024).

- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. Retrieved January 20, 2026.

- The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. (n.d.). BenchChem. Retrieved January 20, 2026.

- A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles. (n.d.). BenchChem. Retrieved January 20, 2026.

- The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved January 20, 2026.

- Methoxy group: a non-lipophilic “scout” for protein pocket finding. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Retrieved January 20, 2026.

- Application of Nitrile in Drug Design. (2021).

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. Retrieved January 20, 2026.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011).

- Nitrile Definition, Functional Group & Structure. (n.d.). Study.com. Retrieved January 20, 2026.

- 4-METHOXY-3-OXOBUTANENITRILE. (n.d.). Anichem. Retrieved January 20, 2026.

- 4-Methoxyphenylacetonitrile 97%. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.

- Recent Advances in the Synthesis of β-Ketonitriles. (2014). Thieme E-Journals. Retrieved January 20, 2026.

- Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. (1957). Journal of the American Chemical Society. Retrieved January 20, 2026.

- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026.

- 4,4-Dimethyl-3-oxopentanenitrile. (n.d.). Chem-Impex. Retrieved January 20, 2026.

- 4-METHOXY-3-OXOBUTANENITRILE 739366-02-0 wiki. (n.d.). Guidechem. Retrieved January 20, 2026.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.

- 4,4-Dimethyl-3-oxopentanenitrile | 59997-51-2. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.

- 4-Methyl-3-oxopentanenitrile. (n.d.). PubChem. Retrieved January 20, 2026.

- 4-Methoxy-4-methyl-3-oxopentanal. (n.d.). Smolecule. Retrieved January 20, 2026.

- The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. (n.d.). BenchChem. Retrieved January 20, 2026.

- Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026.

- 4-hydroxy-3-methoxybenzonitrile. (n.d.). LookChem. Retrieved January 20, 2026.

- Synthesis method of 4-methyl-3-oxo-valeronitrile. (n.d.).

- Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (2011).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 20, 2026.

- 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis. (n.d.). ChemicalBook. Retrieved January 20, 2026.

- Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. (n.d.).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 20, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

4-Methoxy-3-oxopentanenitrile chemical properties and CAS number

An In-Depth Technical Guide to 4-Methoxy-3-oxopentanenitrile: Synthesis, Properties, and Applications

Abstract

This compound is a member of the β-ketonitrile class of organic compounds, a scaffold of significant interest to researchers in organic synthesis and medicinal chemistry. Characterized by a ketone at the β-position relative to a nitrile group, these molecules possess a unique electronic profile and dual reactivity that makes them exceptionally versatile precursors for constructing complex molecular architectures. The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene bridge, making it a potent nucleophile, while the carbonyl and nitrile groups themselves serve as electrophilic sites. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthetic routes, and characteristic reactivity. We will explore its utility as a building block for diverse heterocyclic systems, which are core components of many biologically active agents, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. This compound is identified by the following key descriptors.

-

IUPAC Name: this compound

-

CAS Number: 1028843-13-1[1]

-

Chemical Formula: C₆H₉NO₂

-

Molecular Structure:

The structure features a five-carbon pentane backbone with a nitrile group at position 1, a ketone (oxo group) at position 3, and a methoxy substituent at position 4.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely available in public literature, its properties can be inferred from its structure and comparison with analogous β-ketonitriles. Researchers should confirm the properties of any procured sample via internal analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 127.14 g/mol | Calculated |

| CAS Number | 1028843-13-1 | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, Ethyl Acetate, DCM). | [2] |

Predicted Spectroscopic Profile

Characterization of this compound would rely on standard spectroscopic techniques. Based on its structure, the following key features are predicted:

-

¹H NMR:

-

A singlet for the two protons of the active methylene group (α-to the nitrile and ketone, -CO-CH₂-CN), expected around δ 3.5-4.0 ppm.

-

A singlet for the three protons of the methoxy group (-OCH₃) around δ 3.3-3.6 ppm.

-

A quartet for the single proton at the C4 position (-CH(OCH₃)-) coupled to the C5 methyl group.

-

A doublet for the three protons of the terminal methyl group (CH₃-CH-).

-

-

¹³C NMR:

-

A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.

-

A signal for the ketone carbonyl carbon (-C=O) around δ 190-200 ppm.

-

Signals for the methoxy carbon, the active methylene carbon, and the remaining aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2250 cm⁻¹.

-

A strong absorption band for the ketone (C=O) stretch, around 1715-1730 cm⁻¹.

-

A C-O stretching band for the methoxy ether linkage around 1100-1150 cm⁻¹.

-

Synthesis and Mechanistic Considerations

β-Ketonitriles are important intermediates in organic and medicinal chemistry, and numerous methods have been developed for their synthesis.[3] The most common and industrially scalable approach is a Claisen-type condensation reaction between an ester and a nitrile, catalyzed by a strong base.[4]

For this compound, a logical synthetic route involves the condensation of methyl methoxyacetate with propionitrile.

Mechanism Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is critical.[5] The base's role is to deprotonate the α-carbon of the nitrile (propionitrile in this case), which is the most acidic proton. This generates a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ester (methyl methoxyacetate). The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group to yield the final β-ketonitrile product after an acidic workup. Using at least two equivalents of the base can be advantageous to drive the equilibrium towards the product by deprotonating both the starting nitrile and the resulting, more acidic β-ketonitrile.[5]

Applications in Drug Discovery and Development

β-Ketonitriles are recognized as privileged starting materials in medicinal chemistry. [2]Their ability to participate in multi-component and domino reactions makes them efficient building blocks for generating libraries of complex molecules for biological screening. [2]The synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, often relies on condensation reactions involving β-ketonitriles. [2]These heterocyclic cores are ubiquitous in pharmaceuticals, serving as foundational scaffolds for anticancer, anti-inflammatory, and anti-HIV agents. [2]The specific methoxy group in this compound can provide an additional vector for molecular recognition or can be used to modulate the electronic and lipophilic properties of the final drug candidate.

Example Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of a β-ketonitrile, adapted for the specific target molecule.

Objective: To synthesize this compound via Claisen-type condensation.

Materials:

-

Methyl Methoxyacetate (1.0 equiv)

-

Propionitrile (2.0 equiv)

-

Potassium tert-butoxide (KOt-Bu) (2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Charging: Charge the flask with potassium tert-butoxide (2.2 equiv) and anhydrous THF. Cool the resulting suspension to 0 °C using an ice bath.

-

Nitrile Addition: In a separate flask, mix propionitrile (2.0 equiv) with anhydrous THF. Add this solution dropwise to the stirred KOt-Bu suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the nitrile anion.

-

Ester Addition: Add methyl methoxyacetate (1.0 equiv) dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of the synthesis is validated at each stage. Complete consumption of the ester (starting material) is confirmed by TLC. The identity and purity of the final product are confirmed using the spectroscopic methods outlined in Section 2.1 (NMR, IR).

Conclusion

This compound embodies the synthetic versatility inherent to the β-ketonitrile functional group. Its multiple reactive sites provide a powerful platform for the synthesis of advanced intermediates and complex heterocyclic structures. For researchers and drug development professionals, understanding the fundamental principles of its synthesis, reactivity, and spectroscopic properties is key to unlocking its potential as a valuable building block in the creation of novel chemical entities with significant biological and material applications.

References

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Available at: [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to 4-Methyl-3-oxopentanenitrile: Synthesis, Properties, and Applications in Modern Chemistry

Abstract: This technical guide provides a comprehensive overview of 4-methyl-3-oxopentanenitrile, a versatile β-ketonitrile that serves as a valuable intermediate in organic synthesis. While the initial subject of interest was 4-methoxy-3-oxopentanenitrile, a thorough review of the scientific literature revealed a scarcity of detailed experimental and application data for this specific compound. In contrast, the structurally related 4-methyl-3-oxopentanenitrile is well-documented, with established synthesis protocols and known applications, making it a more suitable subject for an in-depth technical analysis. This guide will delve into the chemical properties, synthesis methodologies, and potential applications of 4-methyl-3-oxopentanenitrile, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction: The Versatility of β-Ketonitriles

β-Ketonitriles, characterized by the presence of both a ketone and a nitrile functional group, are highly valuable building blocks in organic synthesis. This dual functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of complex molecular architectures, particularly heterocyclic compounds that are central to many pharmaceutical agents.[1] The reactivity of the ketone and the nitrile groups can be selectively addressed, allowing for a stepwise and controlled approach to the synthesis of diverse molecular scaffolds.

Physicochemical Properties of 4-Methyl-3-oxopentanenitrile

Understanding the fundamental physicochemical properties of a compound is crucial for its effective application in research and development. The following table summarizes the key properties of 4-methyl-3-oxopentanenitrile.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3-oxopentanenitrile | [2] |

| CAS Number | 29509-06-6 | [2] |

| Molecular Formula | C₆H₉NO | [2] |

| Molecular Weight | 111.14 g/mol | [2] |

| Appearance | Clear colorless liquid or solid | [3] |

| Boiling Point | 160.054 °C at 760 mmHg | [4] |

| Density | 0.938 g/cm³ | [4] |

| SMILES | CC(C)C(=O)CC#N | [2] |

| InChI Key | VKZGTORDNRVMIN-UHFFFAOYSA-N | [2] |

Synthesis of 4-Methyl-3-oxopentanenitrile: A Step-by-Step Protocol

The synthesis of 4-methyl-3-oxopentanenitrile is typically achieved through a base-catalyzed condensation reaction, a variant of the Claisen condensation, between an ester and a nitrile.[1][5] This method is efficient and allows for good yields of the target β-ketonitrile.

General Synthesis Workflow

The synthesis begins with the deprotonation of the α-carbon of acetonitrile by a strong base, which generates a nucleophilic carbanion. This carbanion then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of an isobutyrate ester. The subsequent elimination of an alkoxide group results in the formation of 4-methyl-3-oxopentanenitrile.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-oxopentanenitrile | 29509-06-6 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-METHYL-3-OXOPENTANENITRILE | 29509-06-6 [chemicalbook.com]

molecular weight and formula of 4-Methoxy-3-oxopentanenitrile

An In-depth Technical Guide to 4-Methoxy-3-oxobutanenitrile: Synthesis, Properties, and Applications

Abstract

4-Methoxy-3-oxobutanenitrile, a member of the versatile β-ketonitrile class of compounds, represents a significant building block in modern organic synthesis. Its dual functionality, comprising a ketone and a nitrile group, allows for a rich reactivity profile, making it a valuable precursor for a variety of complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxy-3-oxobutanenitrile. Authored from the perspective of a Senior Application Scientist, this document delves into the mechanistic rationale behind synthetic protocols and offers practical insights for researchers, chemists, and drug development professionals aiming to leverage the synthetic utility of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development. 4-Methoxy-3-oxobutanenitrile is a small molecule with the chemical formula C₅H₇NO₂.[1][2] It is important to clarify that while the topic requested information on "4-Methoxy-3-oxopentanenitrile," the molecular formula C₅H₇NO₂ corresponds to 4-Methoxy-3-oxobutanenitrile . This guide will proceed with the data for the latter, which is consistent with publicly available chemical databases.

The key identifiers and computed physicochemical properties for 4-Methoxy-3-oxobutanenitrile are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various solvent systems, its potential for membrane permeability (as suggested by XLogP3), and its general reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 739366-02-0 | [1][2] |

| Canonical SMILES | COCC(=O)CC#N | [1] |

| InChI Key | YDPDODRZXXZMII-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 113.047678466 Da | [1] |

| Topological Polar Surface Area | 50.1 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3-AA | -0.3 | [1] |

Synthesis of β-Ketonitriles: A Mechanistic Approach

The primary and most efficient method for synthesizing β-ketonitriles like 4-Methoxy-3-oxobutanenitrile is the base-catalyzed condensation of an ester with a nitrile.[3] This reaction, a variant of the Claisen condensation, offers a robust route to the target molecule.

Mechanistic Rationale

The choice of a strong, non-nucleophilic base is critical for the success of this synthesis. A base such as potassium tert-butoxide (KOt-Bu) is preferred because it is sufficiently strong to deprotonate the α-carbon of the nitrile (acetonitrile in this general case) to generate a resonance-stabilized carbanion.[4] This carbanion then acts as the key nucleophile. The electrophilic partner is the carbonyl carbon of the ester (in this specific case, methyl methoxyacetate). The nucleophilic carbanion attacks the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the alkoxide (e.g., methoxide) yields the desired β-ketonitrile. The overall workflow is a self-validating system; the reaction's progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

General Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a β-ketonitrile.

Caption: General workflow for the base-catalyzed synthesis of 4-Methoxy-3-oxobutanenitrile.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of β-ketonitriles, adapted from established methodologies.[4]

Materials:

-

Methyl methoxyacetate (1.0 equiv)

-

Acetonitrile (2.0 equiv)

-

Potassium tert-butoxide (KOt-Bu) (2.0 equiv)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen (N₂) atmosphere, add methyl methoxyacetate (1.0 equiv) dissolved in anhydrous 2-MeTHF.

-

Add acetonitrile (1.0 equiv) to the solution, followed by the portion-wise addition of potassium tert-butoxide (1.0 equiv). The choice of portion-wise addition helps to control any exotherm.

-

Stir the reaction mixture at room temperature for one hour. The formation of the nitrile anion and its subsequent reaction begins during this period.

-

Dose the reaction mixture with an additional 1.0 equivalent of both acetonitrile and potassium tert-butoxide. This second addition drives the reaction to completion, a common strategy to maximize yield when dealing with equilibrium processes.

-

Continue stirring for an additional hour at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes the basic reaction mixture and protonates the product.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

The crude 4-Methoxy-3-oxobutanenitrile can be purified further by column chromatography on silica gel if required.

Applications in Pharmaceutical and Chemical Synthesis

β-Ketonitriles are highly valued as versatile intermediates in organic synthesis, primarily due to their ability to act as precursors for a wide range of heterocyclic compounds that are core scaffolds in many pharmaceutical agents.[3]

-

Heterocycle Synthesis: The ketone and nitrile functionalities can be manipulated independently or together to construct rings. For instance, reaction with hydroxylamine can lead to the formation of isoxazole derivatives, which are important pharmacophores. A similar compound, 4,4-dimethyl-3-oxopentanenitrile, is a key starting material for the synthesis of 3-amino-5-tert-butylisoxazole, an intermediate for herbicides.[5]

-

Building Block for Complex Molecules: The α-carbon between the ketone and nitrile groups is acidic and can be readily functionalized, allowing for the introduction of various substituents and the construction of more complex molecular frameworks.

-

Precursor to Biologically Active Molecules: Given the prevalence of nitrile-containing motifs in drug candidates and the utility of the β-keto group, 4-Methoxy-3-oxobutanenitrile is a promising starting point for discovery chemistry programs targeting various therapeutic areas.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized 4-Methoxy-3-oxobutanenitrile would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet, ~3.4-3.8 ppm), the methylene group adjacent to the methoxy group (a singlet, ~4.0-4.3 ppm), and the methylene group adjacent to the nitrile (a singlet, ~3.5-3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of five unique carbon atoms, including the characteristic signals for the nitrile carbon (~115 ppm) and the ketone carbonyl carbon (~200 ppm).

-

FTIR: The infrared spectrum would display strong, characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1720 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, matching the molecular formula C₅H₇NO₂.

Safety and Handling

Conclusion

4-Methoxy-3-oxobutanenitrile is a valuable and reactive intermediate for organic synthesis. Its efficient, base-catalyzed synthesis from readily available starting materials makes it an accessible building block for researchers. The dual functionality of the β-ketonitrile motif provides a gateway to a diverse range of molecular structures, particularly heterocycles relevant to the pharmaceutical and agrochemical industries. This guide has provided a detailed, technically grounded overview of its properties, synthesis, and potential applications to support its effective utilization in research and development settings.

References

-

Anichem. (n.d.). 4-METHOXY-3-OXOBUTANENITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. National Institutes of Health. Retrieved from [Link]

-

Beilstein Journals. (n.d.). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

-

Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1155. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-oxobutanal. National Institutes of Health. Retrieved from [Link]

-

Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-METHOXY-3-OXOBUTANENITRILE - Anichem [anichemllc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Alchemist's Transmutation: A Historical Guide to the Synthesis of β-Ketonitriles

Abstract

For the discerning researcher, scientist, and drug development professional, β-ketonitriles represent a cornerstone of synthetic chemistry. Their unique trifunctional nature—a ketone, a nitrile, and an acidic α-hydrogen—renders them exceptionally versatile intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. This in-depth technical guide navigates the historical landscape of β-ketonitrile synthesis, moving beyond a mere recitation of protocols to dissect the underlying chemical principles and the evolution of these critical methodologies. We will explore the ingenuity of early organic chemists and trace the lineage of their discoveries to the sophisticated techniques employed today. This guide is designed to be a self-validating system of knowledge, grounding every mechanistic claim and experimental protocol in authoritative sources.

Introduction: The Enduring Strategic Importance of β-Ketonitriles

The β-ketonitrile moiety is a powerful synthon, a building block that allows for the elegant construction of complex molecular architectures. The juxtaposition of the electrophilic carbonyl carbon, the nucleophilic α-carbon (as its carbanion), and the versatile nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, provides a rich playground for chemical transformations. From the synthesis of antimalarial drugs to anticonvulsants and anti-inflammatory agents, the fingerprints of β-ketonitriles are found throughout the annals of medicinal chemistry. Understanding the historical methods of their synthesis is not merely an academic exercise; it is a journey into the fundamental principles of carbon-carbon bond formation and the creative problem-solving that drives organic synthesis.

This guide will delve into the core classical methods that form the bedrock of β-ketonitrile chemistry, examining their mechanisms, advantages, and limitations. We will then trace the evolution of these methods, highlighting the incremental and sometimes revolutionary advancements that have led to the more efficient and greener protocols of the modern era.

The Dawn of β-Ketonitrile Synthesis: Foundational Condensation Reactions

The earliest successful syntheses of β-ketonitriles relied on the fundamental reactivity of nitriles and esters in the presence of a strong base. These methods, while historically significant, often contended with issues of yield, side reactions, and harsh conditions.

Acylation of Nitriles with Esters: A Claisen-Type Condensation

One of the most straightforward and historically significant routes to β-ketonitriles is the acylation of a nitrile possessing an α-hydrogen with an ester.[1] This reaction is conceptually analogous to the well-known Claisen condensation.

Causality Behind Experimental Choices: The choice of a strong base is paramount. Early methods employed alkoxides like sodium methoxide or sodium ethoxide.[1] However, the product β-ketonitrile is more acidic than the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion.[1] The use of sodium amide was found to be more efficient, though its hazardous nature is a significant drawback.[1] Modern protocols often favor stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bases at low temperatures to minimize side reactions.[1]

Mechanism of Acylation:

The reaction proceeds through the following key steps:

-

Deprotonation: A strong base abstracts an α-proton from the nitrile to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The nitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the β-ketonitrile.

-

Deprotonation of Product: The newly formed β-ketonitrile, being more acidic, is deprotonated by the base.

-

Protonation: An acidic workup is required to protonate the enolate and isolate the final product.

Experimental Protocol: Synthesis of Benzoylacetonitrile

-

Reactants: Benzonitrile, Ethyl Acetate, Sodium Ethoxide

-

Procedure:

-

Sodium ethoxide (1.1 eq) is suspended in anhydrous diethyl ether.

-

A mixture of benzonitrile (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise to the suspension with stirring at room temperature.

-

The reaction mixture is refluxed for 2-3 hours.

-

After cooling, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization.

-

Named Reactions: Cornerstones of β-Ketonitrile Synthesis

The historical development of organic chemistry is elegantly chronicled through its named reactions. Several of these have become indispensable tools for the synthesis of β-ketonitriles.

The Thorpe-Ziegler Reaction: Intramolecular Cyclization to Cyclic β-Ketonitriles

Discovered by Jocelyn Field Thorpe in 1904 and later adapted by Karl Ziegler, the Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic β-ketonitriles from α,ω-dinitriles.[2][3][4][5] This intramolecular condensation is conceptually related to the Dieckmann condensation of diesters.[5][6]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to promote the intramolecular cyclization without competing intermolecular reactions. High-dilution conditions are often employed to favor the intramolecular pathway, especially for the formation of medium and large rings.[2] Classical conditions utilized alkali metal alkoxides, while modern approaches often employ stronger bases like lithium diisopropylamide (LDA) or sodium hydride.[2]

Mechanism of the Thorpe-Ziegler Reaction:

The reaction proceeds via the following steps:

-

Deprotonation: A strong base removes an α-proton from one of the nitrile groups, generating a carbanion.[2][7]

-

Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule.[2][7]

-

Cyclization: This attack forms a cyclic imine anion.[7]

-

Tautomerization: The intermediate tautomerizes to a more stable cyclic enamine.[2]

-

Hydrolysis: Acidic workup hydrolyzes the enamine to the corresponding cyclic β-ketonitrile.[7]

Diagram of the Thorpe-Ziegler Reaction Mechanism:

Caption: Mechanism of the Thorpe-Ziegler reaction.

Experimental Protocol: Synthesis of 2-Cyanocyclohexanone

-

Reactants: Adiponitrile, Sodium Hydride

-

Procedure:

-

A solution of adiponitrile in anhydrous toluene is added dropwise to a suspension of sodium hydride in toluene under a nitrogen atmosphere.

-

The mixture is heated to reflux with vigorous stirring for several hours.

-

After cooling, the excess sodium hydride is carefully quenched with ethanol.

-

The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting 2-cyanocyclohexanone is purified by vacuum distillation.

-

The Houben-Hoesch Reaction: Aromatic Acylation with Nitriles

The Houben-Hoesch reaction, an extension of the Gattermann reaction, is a method for the synthesis of aryl ketones, which can be β-ketonitriles if the appropriate nitrile is used.[8][9] It involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or a phenolic ether, in the presence of a Lewis acid and hydrogen chloride.[9]

Causality Behind Experimental Choices: The arene must be highly activated (electron-rich) for the reaction to proceed, as the electrophile generated from the nitrile is relatively weak.[9] Zinc chloride is a commonly used Lewis acid, being milder than aluminum chloride.[9] The reaction is typically carried out by passing dry hydrogen chloride gas through the reaction mixture.[9]

Mechanism of the Houben-Hoesch Reaction:

The mechanism is not fully understood but is believed to involve the following:[9]

-

Electrophile Formation: The nitrile reacts with HCl and the Lewis acid to form a reactive electrophilic species, likely an iminium salt.

-

Electrophilic Aromatic Substitution: The electron-rich arene attacks the electrophile in a typical electrophilic aromatic substitution manner.

-

Hydrolysis: The resulting ketimine intermediate is hydrolyzed during workup to yield the aryl ketone.[9]

Diagram of the Houben-Hoesch Reaction Workflow:

Caption: General workflow of the Houben-Hoesch reaction.

The Blaise Reaction: Organozinc Intermediates in β-Ketoester and β-Ketonitrile Synthesis

First reported by Edmond Blaise in 1901, the Blaise reaction utilizes an organozinc reagent formed from an α-haloester and zinc to react with a nitrile, ultimately yielding a β-ketoester after hydrolysis.[10][11][12] While the primary product is a β-ketoester, the reaction is historically significant in the broader context of nitrile transformations and can be adapted for β-ketonitrile synthesis.

Causality Behind Experimental Choices: The reaction's success is highly dependent on the activation of the zinc metal.[10] Early iterations of the reaction suffered from low yields and side reactions.[10] Modifications, such as the use of activated zinc and tetrahydrofuran (THF) as a solvent, have significantly improved the yields.[13] The workup conditions determine the final product; acidic workup leads to the β-ketoester, while a basic workup can yield a β-enamino ester.[10][13]

Mechanism of the Blaise Reaction:

-

Organozinc Formation: The α-haloester reacts with zinc metal to form an organozinc intermediate (a Reformatsky-type reagent).[13]

-

Nucleophilic Addition: The organozinc reagent adds to the electrophilic carbon of the nitrile.[13]

-

Intermediate Formation: A metalloimine intermediate is formed.

-

Hydrolysis: Acidic hydrolysis of the intermediate yields the β-ketoester.[10][13]

Evolution and Modern Methodologies

The classical methods laid the groundwork for β-ketonitrile synthesis, but they often required harsh conditions and had limitations in terms of substrate scope and functional group tolerance. The evolution of organic synthesis has led to the development of more refined and versatile methods.

Transition-Metal-Catalyzed Syntheses: The advent of transition-metal catalysis has revolutionized the synthesis of β-ketonitriles. Palladium-catalyzed methods, for instance, allow for the coupling of organoboron reagents with dinitriles to produce β-ketonitriles under milder conditions and with excellent functional group tolerance.[14]

Electrophilic Cyanation: More recent strategies involve the electrophilic cyanation of ketone enolates.[15] This approach offers a different bond disconnection strategy and has been shown to be highly efficient with the use of modern cyanating reagents. The electrophilic cyanation of boron enolates, for example, has a broad substrate scope and can even be applied to the synthesis of β-ketonitriles with a quaternary α-carbon.[16]

Comparative Analysis of Historical Synthesis Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Acylation of Nitriles | Nitrile, Ester, Strong Base (e.g., NaH, NaOEt) | Reflux in an inert solvent | Readily available starting materials, straightforward concept | Requires stoichiometric amounts of strong base, potential for side reactions |

| Thorpe-Ziegler Reaction | α,ω-Dinitrile, Strong Base (e.g., NaH, LDA) | High dilution, inert atmosphere, elevated temperatures | Excellent for synthesizing cyclic β-ketonitriles | Limited to intramolecular reactions, requires specific starting materials |

| Houben-Hoesch Reaction | Electron-rich arene, Nitrile, Lewis Acid (e.g., ZnCl₂), HCl | Anhydrous conditions, passing HCl gas | Forms aryl ketones directly | Limited to electron-rich aromatic substrates, harsh acidic conditions |

| Blaise Reaction | α-Haloester, Zinc, Nitrile | Anhydrous solvent (e.g., THF), activation of zinc | Tolerates some functional groups | Primarily yields β-ketoesters, can have variable yields |

Conclusion: A Legacy of Innovation

The historical synthesis of β-ketonitriles is a testament to the ingenuity and perseverance of organic chemists. From the foundational condensation reactions to the elegance of named intramolecular cyclizations, each method represents a step forward in our ability to construct complex molecules. While modern techniques offer greater efficiency and broader applicability, a thorough understanding of these classical methods provides an invaluable foundation for any researcher in the field. The principles of reactivity and the strategic bond disconnections pioneered by early chemists continue to inform and inspire the development of new and innovative synthetic methodologies.

References

-

Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved January 20, 2026, from [Link]

-

Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. (2021, October 19). YouTube. Retrieved January 20, 2026, from [Link]

-

Houben-Hoesch Reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Houben-Hoesch Reaction. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

- Process for producing beta-ketonitrile compound. (n.d.). Google Patents.

-

Hoesch reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

HOUBEN–HOESCH REACTION. (2020, May 14). B N College, Bhagalpur. Retrieved January 20, 2026, from [Link]

- PROCESS FOR THE PREPARATION OF beta-ketonitriles. (n.d.). Google Patents.

-

Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024, May 6). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Blaise Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved January 20, 2026, from [Link]

-

Synthetic Applications of the Blaise Reaction. (n.d.). Pondicherry University. Retrieved January 20, 2026, from [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. Retrieved January 20, 2026, from [Link]

-

Blaise reaction: Nitrile to beta-keto Ester Conversion. (2019, July 27). YouTube. Retrieved January 20, 2026, from [Link]

-

Thorpe reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

-

Blaise Reaction | Chem-Station Int. Ed. (2017, May 25). Chem-Station. Retrieved January 20, 2026, from [Link]

-

Houben - Hoesch Reaction. (n.d.). Vdocuments. Retrieved January 20, 2026, from [Link]

-

Blaise reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Hoesch reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β-Ketonitrile Derivatives. (2016, August 22). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 10. backup.pondiuni.edu.in [backup.pondiuni.edu.in]

- 11. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Blaise reaction - Wikipedia [en.wikipedia.org]

- 13. Blaise Reaction [organic-chemistry.org]

- 14. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Electrophilic Cyanation of Boron Enolates: Efficient Access to Various β-Ketonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Studies of Substituted Oxopentanenitriles

Foreword: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecular scaffold is often defined by its versatility. Substituted oxopentanenitriles, particularly the β-ketonitrile class to which 3-oxopentanenitrile and its analogues belong, represent a premier example of such a versatile building block.[1] Characterized by the presence of both a ketone and a nitrile functional group, these molecules possess a rich and adaptable reactivity profile. This dual functionality is not a redundancy but a synergistic feature, enabling them to serve as pivotal precursors to a vast array of complex organic molecules, most notably the heterocyclic systems that form the structural core of numerous pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the foundational synthetic methodologies, critical characterization techniques, and initial biological evaluation strategies for this important class of compounds, designed for the practicing researcher in drug discovery and chemical development.

Part 1: Core Synthetic Strategies - From Classic Condensations to Modern Catalysis

The efficient construction of the oxopentanenitrile core has been the subject of considerable research, evolving from classic stoichiometric reactions to highly efficient, atom-economical catalytic processes. Understanding the causality behind these methodological choices is critical for any scientist aiming to leverage these compounds.

The Foundational Approach: Base-Catalyzed Condensation Reactions

The primary and most established method for synthesizing β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile, a variant of the classic Claisen condensation.[1] The underlying logic of this reaction hinges on the intrinsic properties of the reactants: the nitrile's α-protons are sufficiently acidic to be removed by a strong base, creating a potent carbon-based nucleophile.

Mechanism and Experimental Rationale:

-

Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide, or potassium tert-butoxide) is selected to deprotonate the α-carbon of the nitrile (e.g., acetonitrile).[1][3] The choice of base is critical; it must be strong enough to generate the carbanion in sufficient concentration without competitively reacting with the ester. KOt-Bu, for instance, has proven highly effective for acylating the acetonitrile anion with esters and lactones in ethereal solvents.[3]

-

Nucleophilic Attack: The resulting nitrile-stabilized carbanion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating an alkoxide group to yield the final β-ketonitrile product.

This entire process is typically followed by an aqueous workup to neutralize the reaction mixture and isolate the product.

Caption: General workflow for the synthesis of β-ketonitriles via base-catalyzed condensation.

Modern Catalytic Methodologies: Enhancing Efficiency and Scope

While robust, classical methods often require stoichiometric amounts of strong bases and can have limited functional group tolerance. Modern catalysis has introduced milder, more versatile, and atom-economical alternatives.

A. Palladium-Catalyzed Addition of Organoboron Reagents to Dinitriles

A highly selective method involves the Pd-catalyzed addition of organoboron reagents to dinitriles.[4] This approach is noted for its excellent functional group tolerance, use of commercially available starting materials, and milder reaction conditions compared to traditional methods.[4]

Protocol Insights:

-

Catalyst System: The optimal system was identified as Pd(acac)₂ with a 4,4′-dimethyl-2,2′-bipyridine ligand. The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Acidic Additive: The inclusion of TsOH was found to be essential. The proposed mechanism involves the formation of an arylpalladium species, coordination with the cyano group, carbopalladation, and subsequent hydrolysis to furnish the β-ketonitrile. The acid likely facilitates the final hydrolysis step.[4]

-

Reaction Conditions: The reaction is typically performed in a toluene/H₂O solvent mixture at 80 °C, demonstrating a significant improvement over harsher classical conditions.[4]

Table 1: Representative Yields for Pd-Catalyzed Synthesis of Substituted 3-Oxo-3-phenylpropanenitriles

| Arylboronic Acid Substituent | Yield (%) |

|---|---|

| 4-Methyl | 95% |

| 4-Methoxy | 94% |

| 4-Fluoro | 85% |

| 4-Chloro | 82% |

| 3-Methyl | 92% |

| 2-Methyl | 75% |

(Data synthesized from Zeng et al., J. Org. Chem., 2021)[4]

B. Nickel-Catalyzed "Cyano-Borrowing" Reaction

An innovative and highly atom-economical strategy is the "cyano-borrowing" reaction, which utilizes a nickel catalyst to directly convert cyanohydrins and aldehydes/ketones into β-cyano ketones.[5] This method is particularly advantageous as it employs cyanohydrins, which are less toxic and easier to handle than traditional cyanide sources like HCN gas.[5]

Conceptual Workflow: The reaction cleverly proceeds via the cleavage of the C-CN bond of the cyanohydrin, followed by an in-situ aldol condensation and a subsequent conjugate addition of the cyanide to the resulting α,β-unsaturated ketone intermediate.[5]

Caption: Conceptual workflow of the innovative "cyano-borrowing" reaction.

Part 2: Rigorous Physicochemical and Spectroscopic Characterization

The synthesis of a target compound is incomplete without unambiguous structural verification. A multi-technique analytical approach is non-negotiable for ensuring purity and confirming identity.

Self-Validating Protocol for Characterization:

-

Initial Confirmation (IR): Run a preliminary Infrared (IR) spectrum. The simultaneous appearance of strong, sharp stretches for the nitrile (C≡N) around 2250 cm⁻¹ and the ketone (C=O) around 1715 cm⁻¹ provides immediate, compelling evidence for the presence of the core scaffold.

-

Structural Elucidation (NMR):

-

¹H NMR: The key diagnostic signals are the protons on the α-carbon (adjacent to the nitrile) and the β-carbon (adjacent to the ketone). For a simple 4-oxopentanenitrile structure, one would expect to see two distinct methylene triplets around 2.6-3.0 ppm and a singlet for the methyl ketone protons around 2.2 ppm.

-

¹³C NMR: Look for the characteristic quaternary carbon of the nitrile (C≡N) around 117 ppm and the ketone carbonyl carbon (C=O) signal downfield, typically >190 ppm.

-

-

Mass Verification (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak must match the calculated exact mass to four decimal places.

Table 2: Typical Spectroscopic Signatures for a Substituted Oxopentanenitrile

| Technique | Functional Group | Characteristic Signal/Region |

|---|---|---|

| IR Spectroscopy | Ketone (C=O) | ~1690-1725 cm⁻¹ (strong) |

| Nitrile (C≡N) | ~2240-2260 cm⁻¹ (sharp, medium) | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~190-205 ppm |

| Nitrile Carbon (C≡N) | ~115-120 ppm | |

| α-Carbon (-CH₂-CN) | ~25-35 ppm | |

| ¹H NMR | α-Protons (-CH₂-CN) | ~2.7-3.0 ppm |

| β-Protons (-CH₂-CO-) | ~2.8-3.2 ppm |

(Data compiled from representative examples in the literature)[6]

Part 3: Initial Biological Evaluation - A Gateway to Drug Discovery

Substituted oxopentanenitriles are frequently utilized as precursors for biologically active heterocycles, including compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Therefore, the initial biological evaluation of the core scaffold itself is a logical and crucial step to identify novel pharmacophores.

Rationale for Screening

The rationale for screening is twofold:

-

Intrinsic Activity: To determine if the oxopentanenitrile scaffold possesses inherent biological activity, which could be optimized independently.

-

Baseline Toxicity: To establish a cytotoxicity profile, providing essential information for future drug development and ensuring that the activity of any derived compounds is not due to general toxicity.[7]

Standard In Vitro Assay Protocols

A tiered screening approach is recommended to efficiently assess the biological potential of newly synthesized compounds.

Tier 1: General Cytotoxicity Screening Protocol (MTT Assay)

-

Objective: To assess the effect of the compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.

-

Methodology:

-

Cell Culture: Seed human cancer cell lines (e.g., HeLa or A549) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Tier 2: Antimicrobial Screening Protocol (Broth Microdilution Assay)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic bacteria.[8]

-

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria + media) and a negative control (media only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

Caption: A typical workflow for the initial biological evaluation of novel compounds.

Conclusion and Future Outlook

Substituted oxopentanenitriles are far more than simple chemical intermediates; they are enabling scaffolds that bridge the gap between fundamental synthesis and applied drug discovery. The evolution from stoichiometric condensations to elegant, catalyzed reactions has broadened their accessibility and utility. Initial biological studies are critical for unlocking their full potential, not just as precursors, but as potential pharmacophores in their own right. Future research will undoubtedly focus on developing even more sustainable and stereoselective synthetic routes and expanding the scope of biological screening to uncover novel therapeutic applications for this versatile and highly valuable class of molecules.

References

-

Zeng, G., Liu, J., Shao, Y., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(2), 861-867. [Link]

-

Marais, J. P. J., & van der Westhuyzen, J. H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2806-2814. [Link]

-

Kiyokawa, K., & Minakata, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(23), 16458-16478. [Link]

-

Various Authors. (n.d.). Synthesis of γ-Cyano Ketones Promoted by a Heterogeneous Fluoride Catalyst. ResearchGate. [Link]

-

Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society, 79(3), 728-730. [Link]

-

Briz-Cid, N., et al. (2021). Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers. Pharmaceuticals, 14(9), 852. [Link]

-

ResearchGate. (n.d.). Synthesis of β-cyano ketone intermediate 18. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Oxopentanenitrile. National Center for Biotechnology Information. [Link]

-

Li, Z. F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science, 10(21), 5551-5556. [Link]

-

Ramírez-López, P., et al. (2019). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 24(21), 3927. [Link]

-

Amir, M., et al. (2012). Evaluation of Biological Activities of Extracts and Chemical Constituents of Mimusops elengi. Tropical Journal of Pharmaceutical Research, 11(4), 591-597. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]

- 5. Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00640K [pubs.rsc.org]

- 6. Cyano- and Ketone-Containing Selenoesters as Multi-Target Compounds against Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

role of the methoxy group in reaction mechanisms

An In-depth Technical Guide: The Pivotal Role of the Methoxy Group in Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group (-OCH₃), a seemingly simple functional group, is a cornerstone of modern organic chemistry and medicinal chemistry. Its profound influence on molecular reactivity, selectivity, and physicochemical properties stems from a delicate interplay of electronic and steric effects. This guide provides an in-depth exploration of the methoxy group's role in a variety of reaction mechanisms. We will dissect its dualistic electronic nature, its powerful directing effects in electrophilic aromatic substitution, its function in nucleophilic reactions and as a protecting group, and its strategic deployment in drug design to enhance ligand-target interactions and optimize ADME profiles.[1][2] This document serves as a technical resource for professionals seeking to harness the subtle yet powerful characteristics of this ubiquitous functional group.

The Electronic Duality of the Methoxy Group: A Tale of Two Effects

The chemical behavior of the methoxy group is fundamentally governed by the competition between two opposing electronic forces: the inductive effect and the resonance effect.[3] Understanding this duality is critical to predicting its impact on a reaction.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a through-bond, distance-dependent effect.[3]

-

Resonance Effect (+R or +M): The non-bonding lone pair electrons on the oxygen atom can be delocalized into an adjacent pi (π) system, such as an aromatic ring or a double bond.[3][4] This through-space delocalization donates electron density, enriching the π-system.[4]

In systems with an adjacent π-network, like anisole (methoxybenzene), the resonance effect is generally more powerful than the inductive effect, leading to a net electron-donating character.[5][6] However, the inductive effect remains significant and its influence is most pronounced at positions where resonance is not a factor, such as the meta position of an aromatic ring.[4][7]

Caption: Methoxy group directing influence in EAS.

While both ortho and para positions are activated, the para product is often the major product due to reduced steric hindrance between the incoming electrophile and the methoxy group. [8][9]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol demonstrates the ortho, para-directing nature of the methoxy group. The major product is 4-methoxyacetophenone. [10]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). [10]2. Cooling: Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of anisole (1.0 eq) in the chosen solvent to the flask.

-

Acylating Agent: Add acetyl chloride (CH₃COCl, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. [10]The causality for slow, cold addition is to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield primarily 4-methoxyacetophenone.

The Methoxy Group in Nucleophilic Substitution

The role of the methoxy group in nucleophilic substitution is more nuanced. It is generally a poor leaving group but can be displaced under specific conditions or can influence the reaction at other sites.

Aryl Methoxy Groups as Leaving Groups

In nucleophilic aromatic substitution (SNAᵣ), a methoxy group is a very poor leaving group and cannot be displaced unless the aromatic ring is strongly activated by powerful electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions. However, recent methodologies have shown that methoxy arenes can undergo nucleophilic amination, for instance, using a sodium hydride-iodide composite, proceeding through an unusual concerted mechanism. [11]

Cleavage of Alkyl-Aryl Ethers

The ether linkage is robust, but the methyl group of an aryl methyl ether can be cleaved using strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). [5][12]This reaction is fundamental for deprotecting phenolic hydroxyl groups.

The mechanism depends on the structure of the ether. For anisole, the reaction proceeds via an Sₙ2 mechanism. [13][14]

Caption: Sₙ2 mechanism for the cleavage of anisole.

If the alkyl group is tertiary, the cleavage proceeds via an Sₙ1 mechanism after protonation, due to the stability of the resulting tertiary carbocation. [14][15]

Methoxy-Containing Protecting Groups

In synthesis, hydroxyl groups are often protected to prevent unwanted reactions. Methoxy-based groups are common choices. The methoxymethyl (MOM) ether is a classic example, installed using MOM-Cl and a non-nucleophilic base. [16][17]It is stable to many reagents but can be readily cleaved under acidic conditions. [16][17]The p-methoxybenzyl (PMB) ether is another, which offers the advantage of being cleavable under oxidative conditions, allowing for orthogonal deprotection strategies. [18]

Role in Drug Development and Medicinal Chemistry

The methoxy group is a "privileged" substituent in medicinal chemistry, frequently found in natural products and synthetic drugs. [1][2]Its incorporation is a strategic choice to fine-tune a molecule's properties.

-